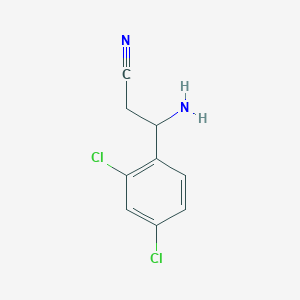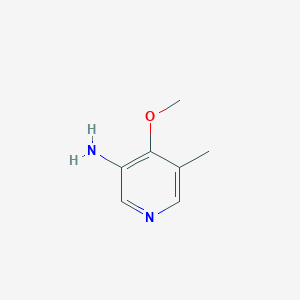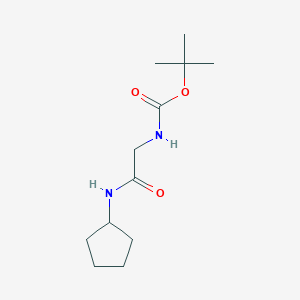![molecular formula C12H13NO2S B13058362 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazolidinone ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one typically involves the reaction of 4-methylbenzaldehyde with thiazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidinones .
Applications De Recherche Scientifique
3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(4-Methylphenyl)thioethyl]-sydnone-5-14C: This compound has a similar structure but contains a sydnone ring instead of a thiazolidinone ring.
4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2: This compound contains a thiazole ring and is used in different applications.
Uniqueness
3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13NO2S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C12H13NO2S/c1-9-2-4-10(5-3-9)11(14)8-13-6-7-16-12(13)15/h2-5H,6-8H2,1H3 |
Clé InChI |
WBRZXEUTQCVWSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CN2CCSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13058282.png)
![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)

![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)






